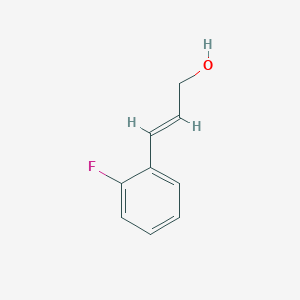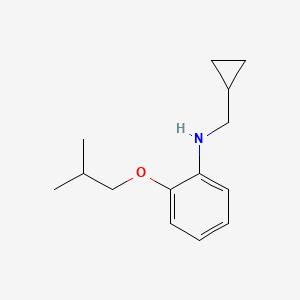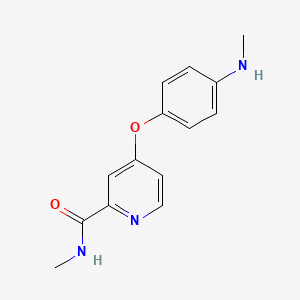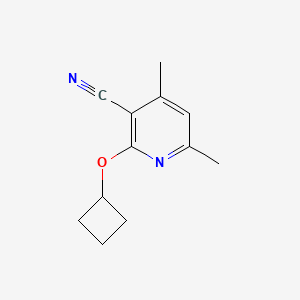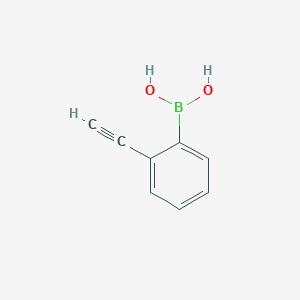
(2-Ethynylphenyl)boronsäure
Übersicht
Beschreibung
(2-Ethynylphenyl)boronic acid is an organoboron compound with the molecular formula C8H7BO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an ethynyl group at the second position. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Wissenschaftliche Forschungsanwendungen
(2-Ethynylphenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: It is used in the production of advanced materials and as a building block for various chemical products.
Wirkmechanismus
Target of Action
The primary target of (2-Ethynylphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
(2-Ethynylphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura cross-coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway primarily affected by (2-Ethynylphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . It is soluble in DMSO and methanol , which may influence its distribution and elimination
Result of Action
The result of the action of (2-Ethynylphenyl)boronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of (2-Ethynylphenyl)boronic acid is influenced by environmental factors such as the presence of a transition metal catalyst and the reaction conditions . The compound is generally environmentally benign , and it is stored under inert gas (nitrogen or Argon) at 2-8°C . These factors can influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
(2-Ethynylphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of boronate esters with diols and other hydroxyl-containing compounds. This interaction is crucial in the context of enzyme inhibition and molecular recognition. (2-Ethynylphenyl)boronic acid interacts with enzymes such as proteases and kinases, where it can act as an inhibitor by forming reversible covalent bonds with active site serines or threonines. Additionally, it can bind to proteins and other biomolecules through its boronic acid moiety, facilitating the study of protein-ligand interactions and enzyme kinetics .
Cellular Effects
The effects of (2-Ethynylphenyl)boronic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, (2-Ethynylphenyl)boronic acid has been shown to affect the activity of signaling proteins involved in pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to alterations in gene expression and cellular responses. Furthermore, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of (2-Ethynylphenyl)boronic acid involves its ability to form covalent bonds with biomolecules, particularly enzymes. This compound can inhibit enzyme activity by binding to the active site and blocking substrate access. For example, (2-Ethynylphenyl)boronic acid can inhibit proteases by forming a covalent bond with the serine residue in the active site, preventing the enzyme from catalyzing its reaction. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Ethynylphenyl)boronic acid can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as extreme pH or high temperatures. Long-term studies have shown that (2-Ethynylphenyl)boronic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are important for understanding the long-term impact of this compound in biochemical research .
Dosage Effects in Animal Models
The effects of (2-Ethynylphenyl)boronic acid vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, (2-Ethynylphenyl)boronic acid can exhibit toxic effects, including cellular damage and adverse physiological responses. Studies in animal models have identified threshold doses at which the compound transitions from being beneficial to toxic, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
(2-Ethynylphenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through pathways involving oxidation, reduction, and conjugation reactions. Enzymes such as cytochrome P450 oxidases play a role in the oxidative metabolism of (2-Ethynylphenyl)boronic acid, leading to the formation of metabolites that can be further processed or excreted. The effects of (2-Ethynylphenyl)boronic acid on metabolic flux and metabolite levels are critical for understanding its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of (2-Ethynylphenyl)boronic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters. Once inside the cell, (2-Ethynylphenyl)boronic acid can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of (2-Ethynylphenyl)boronic acid is determined by its interactions with cellular components and targeting signals. This compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its binding interactions and post-translational modifications. The activity and function of (2-Ethynylphenyl)boronic acid can be influenced by its subcellular localization, as different compartments provide distinct microenvironments that affect its interactions with biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (2-Ethynylphenyl)boronic acid can be synthesized through various methods. One common approach involves the borylation of aryl halides using a palladium-catalyzed reaction. For instance, the reaction of 2-bromoethynylbenzene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate can yield (2-Ethynylphenyl)boronic acid .
Industrial Production Methods: Industrial production of (2-Ethynylphenyl)boronic acid typically involves large-scale borylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Ethynylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of (2-Ethynylphenyl)boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The compound can be oxidized to form phenol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate, are often employed to facilitate the reactions.
Oxidizing Agents: For oxidation reactions, common agents include hydrogen peroxide and sodium periodate.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Resulting from oxidation reactions.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Lacks the ethynyl group and is commonly used in Suzuki-Miyaura coupling.
4-Ethynylphenylboronic Acid: Similar structure but with the ethynyl group at the fourth position.
2-Formylphenylboronic Acid: Contains a formyl group instead of an ethynyl group.
Uniqueness: (2-Ethynylphenyl)boronic acid is unique due to the presence of the ethynyl group, which imparts distinct reactivity and allows for the formation of specific products that are not easily accessible with other boronic acids. This makes it a valuable compound in organic synthesis and various research applications .
Eigenschaften
IUPAC Name |
(2-ethynylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO2/c1-2-7-5-3-4-6-8(7)9(10)11/h1,3-6,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDKWIRBSWWARM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C#C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905926-85-4 | |
| Record name | (2-Ethynylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


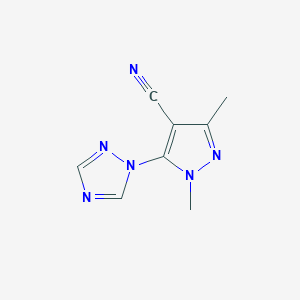

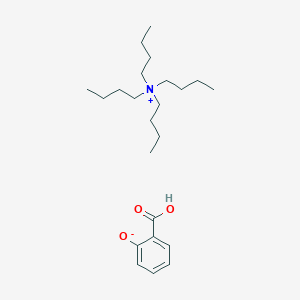
![methyl 2-{4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1455469.png)
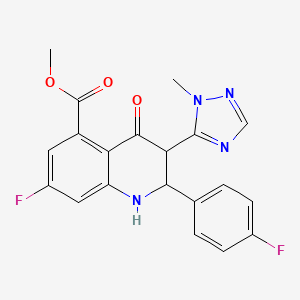
![3-[3-(Benzyloxy)phenyl]phenylacetic acid](/img/structure/B1455471.png)
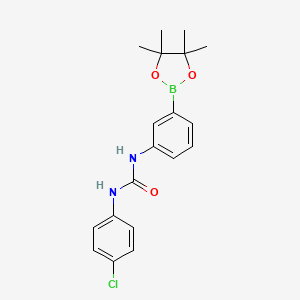
![1-[4-(Trifluoromethoxy)phenyl]butan-1-one](/img/structure/B1455473.png)
